(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol
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Overview
Description
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol is a complex organic compound with a unique structure that includes an amino group, a phenyl group, and a heptoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol typically involves multi-step organic reactions. One common method is the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form an alcohol. The specific steps and conditions for synthesizing this compound would involve:
Formation of the Grignard Reagent: Reacting an organohalide with magnesium in an anhydrous ether solvent.
Addition to a Carbonyl Compound: The Grignard reagent is then added to a carbonyl compound, such as an aldehyde or ketone, to form the desired alcohol.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl and heptoxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]butan-1-ol
- (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]hexan-1-ol
Uniqueness
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol is unique due to its specific combination of functional groups and stereochemistry
Biological Activity
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol, often referred to as a derivative of amino alcohols, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its implications in therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C17H27NO, with a molecular weight of approximately 273.42 g/mol. The compound features a chiral center at the second carbon, contributing to its stereochemical properties.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, including:
- Antiproliferative Effects : Studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and others. These effects are often assessed using MTT assays, which measure cell viability post-treatment .
- Antihypertensive Properties : Some studies indicate that compounds similar in structure may possess antihypertensive effects, potentially through modulation of vascular function or direct action on adrenergic receptors .
Antiproliferative Activity
A recent study evaluated the antiproliferative effects of several amino alcohol derivatives, including this compound. The findings are summarized in the following table:
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
(2S)-Amino Compound | MCF-7 | 15 | Inhibition of cell cycle progression |
(2S)-Amino Compound | MDA-MB-468 | 20 | Induction of apoptosis via mitochondrial pathway |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against breast cancer cells.
Antihypertensive Activity
Research on related compounds suggests potential mechanisms for antihypertensive activity:
- Adrenergic Receptor Modulation : Compounds with structural similarities may interact with alpha and beta adrenergic receptors, leading to vasodilation and reduced blood pressure.
- Nitric Oxide Pathway Activation : Some derivatives have been shown to enhance nitric oxide production, which plays a critical role in vascular relaxation.
Case Study 1: Breast Cancer Treatment
A study published in the Arabian Journal of Chemistry explored the efficacy of various amino alcohol derivatives in treating breast cancer. The study found that specific modifications in the side chains significantly enhanced cytotoxicity against MCF-7 cells. The research utilized molecular docking simulations to predict binding affinities to key targets involved in cancer proliferation.
Case Study 2: Cardiovascular Health
Another investigation focused on the cardiovascular effects of structurally similar compounds. It was noted that certain derivatives exhibited significant reductions in systolic and diastolic blood pressure in hypertensive rat models, indicating their potential as therapeutic agents for managing hypertension.
Properties
Molecular Formula |
C21H37NO2 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol |
InChI |
InChI=1S/C21H37NO2/c1-4-14-21(22,17-23)15-13-19-9-11-20(12-10-19)24-16-7-5-6-8-18(2)3/h9-12,18,23H,4-8,13-17,22H2,1-3H3/t21-/m0/s1 |
InChI Key |
MDUCYXCGWGNEMH-NRFANRHFSA-N |
Isomeric SMILES |
CCC[C@](CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N |
Canonical SMILES |
CCCC(CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N |
Origin of Product |
United States |
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